molecular formula C43H84O5 B1643924 (3-Hydroxy-2-icosanoyloxypropyl) icosanoate

(3-Hydroxy-2-icosanoyloxypropyl) icosanoate

Cat. No.: B1643924
M. Wt: 681.1 g/mol
InChI Key: AGUTXIBMYVFOMK-UHFFFAOYSA-N
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Description

1,2-Diarachidoyl-rac-glycerol: is a diacylglycerol compound featuring arachidic acid at both the sn-1 and sn-2 positions . It is also known by other names such as 1,2-Dieicosanoin, 1,2-Dieicosanoyl-rac-glycerol, and 1,2-Diarachidin . This compound is part of the glycerolipid family and is used extensively in biochemical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diarachidoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and arachidic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired diacylglycerol product.

Industrial Production Methods: In an industrial setting, the production of 1,2-Diarachidoyl-rac-glycerol involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures with continuous stirring. The product is then purified through distillation or chromatography to obtain high-purity 1,2-Diarachidoyl-rac-glycerol .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diarachidoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,2-Diarachidoyl-rac-glycerol can lead to the formation of diacylglycerol derivatives with additional oxygen-containing functional groups .

Comparison with Similar Compounds

Uniqueness: 1,2-Diarachidoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its long-chain arachidic acid residues contribute to its stability and its ability to form structured lipid assemblies .

Properties

IUPAC Name

(3-hydroxy-2-icosanoyloxypropyl) icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUTXIBMYVFOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H84O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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